REACTION_CXSMILES
|
[F:1][C:2]1([F:16])[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([N+:11]([O-])=O)[CH:9]=2)[N:4]([CH3:14])[C:3]1=[O:15]>[Ni]>[NH2:11][C:8]1[CH:9]=[C:10]2[C:5](=[CH:6][CH:7]=1)[N:4]([CH3:14])[C:3](=[O:15])[C:2]2([F:16])[F:1]
|
Name
|
3,3-Difluoro-1-methyl-5-nitro-1,3-dihydro-2H-indol-2-one
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1(C(N(C2=CC=C(C=C12)[N+](=O)[O-])C)=O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C2C(C(N(C2=CC1)C)=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |